molecular formula C23H23N3OS B6183184 N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide CAS No. 1225133-60-7

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide

Cat. No. B6183184
CAS RN: 1225133-60-7
M. Wt: 389.5
InChI Key:
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Description

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide (NMPTC) is a synthetic compound belonging to the phenothiazine family of compounds. It is a derivative of phenothiazine, a heterocyclic aromatic compound. It is a white powder that has a melting point of around 200 °C and a solubility of 0.1 g/L in water. NMPTC has been studied for its potential applications in the field of medicinal chemistry, specifically in the area of drug development.

Scientific Research Applications

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide has been studied for its potential applications in the field of medicinal chemistry, specifically in the area of drug development. It has been shown to possess anti-inflammatory, antimicrobial, and antifungal activity. In addition, it has been studied for its potential as an anti-cancer agent.

Mechanism of Action

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide has been shown to possess anti-inflammatory, antimicrobial, and antifungal activity. In addition, it has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide in laboratory experiments is its low cost and easy availability. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. One limitation of using N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide in laboratory experiments is its low solubility in water. This can make it difficult to dissolve and use in experiments.

Future Directions

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide has been studied for its potential applications in the field of medicinal chemistry, specifically in the area of drug development. As such, there are a number of potential future directions for research. These include further investigation into its anti-inflammatory, antimicrobial, and antifungal activity, as well as its potential as an anti-cancer agent. Additionally, further research into its mechanism of action and its ability to interact with other molecules may help to uncover new therapeutic applications. Finally, further research into its solubility and stability could help to make it more useful in laboratory experiments.

Synthesis Methods

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide can be synthesized by a variety of methods, including the use of a Grignard reagent, a nucleophilic substitution reaction, and a Friedel-Crafts alkylation reaction. The Grignard reagent method is the most commonly used method, as it is relatively simple and cost-effective. In this method, a Grignard reagent is reacted with a phenothiazine derivative in the presence of a base. The reaction yields the desired product, N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide involves the reaction of 3-(methylamino)propylamine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of triethylamine and subsequent reaction with phenyl magnesium bromide followed by acylation with acetic anhydride.", "Starting Materials": [ "3-(methylamino)propylamine", "10H-phenothiazine-10-carboxylic acid chloride", "triethylamine", "phenyl magnesium bromide", "acetic anhydride" ], "Reaction": [ "Step 1: 3-(methylamino)propylamine is reacted with 10H-phenothiazine-10-carboxylic acid chloride in the presence of triethylamine to form N-{3-[methylamino]propyl}-10H-phenothiazine-10-carboxamide.", "Step 2: N-{3-[methylamino]propyl}-10H-phenothiazine-10-carboxamide is reacted with phenyl magnesium bromide to form N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide.", "Step 3: N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide is acylated with acetic anhydride to form the final product." ] }

CAS RN

1225133-60-7

Product Name

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide

Molecular Formula

C23H23N3OS

Molecular Weight

389.5

Purity

95

Origin of Product

United States

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